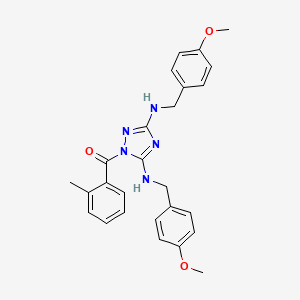
2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a heterocyclic organic compound that belongs to the class of benzothiazoles and is also known as brivaracetam. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, it is believed to act on the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. By binding to SV2A, this compound may modulate the release of neurotransmitters, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This may contribute to its anticonvulsant effects. It has also been shown to have anxiolytic effects, possibly through the modulation of the release of other neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its well-established synthesis method and its high purity. This makes it easy to obtain and use in experiments. However, one of the limitations of using this compound is its relatively low water solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate its mechanism of action and its effects on neurotransmitter release. This may lead to the development of new drugs for the treatment of neurological disorders. Another direction is to explore its potential use in other fields, such as cancer research or drug delivery systems. Overall, the study of this compound has the potential to lead to significant advancements in various scientific fields.
Métodos De Síntesis
The synthesis of 2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with cyclohexanone in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have anticonvulsant and neuroprotective properties. This compound has also been studied for its potential use in the treatment of epilepsy, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRKMBJMNUDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
methanol](/img/structure/B5209776.png)
![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)

![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)

